

Application Notes and Protocols for GZ-11608: A VMAT2 Inhibitor

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Compound of Interest

Compound Name: GZ-11608

Cat. No.: B12374584

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These application notes provide a comprehensive overview of the brain penetration and pharmacokinetic profile of **GZ-11608**, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor. Detailed protocols for key in vitro and in vivo experiments are included to facilitate further research and development.

Introduction

GZ-11608 is a novel compound that has demonstrated significant potential in preclinical studies for the treatment of methamphetamine use disorder.^{[1][2]} It acts by selectively inhibiting VMAT2, a transporter responsible for loading monoamines, such as dopamine, into synaptic vesicles.^{[1][3][4][5]} This inhibition effectively reduces the amount of dopamine available for release, thereby blunting the neurochemical and behavioral effects of methamphetamine.^{[1][6]} **GZ-11608** has been shown to exhibit rapid brain penetration and linear pharmacokinetics, although it has a short half-life and low oral bioavailability.^{[1][7]}

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative data for **GZ-11608**.

Table 1: In Vitro Pharmacological Parameters

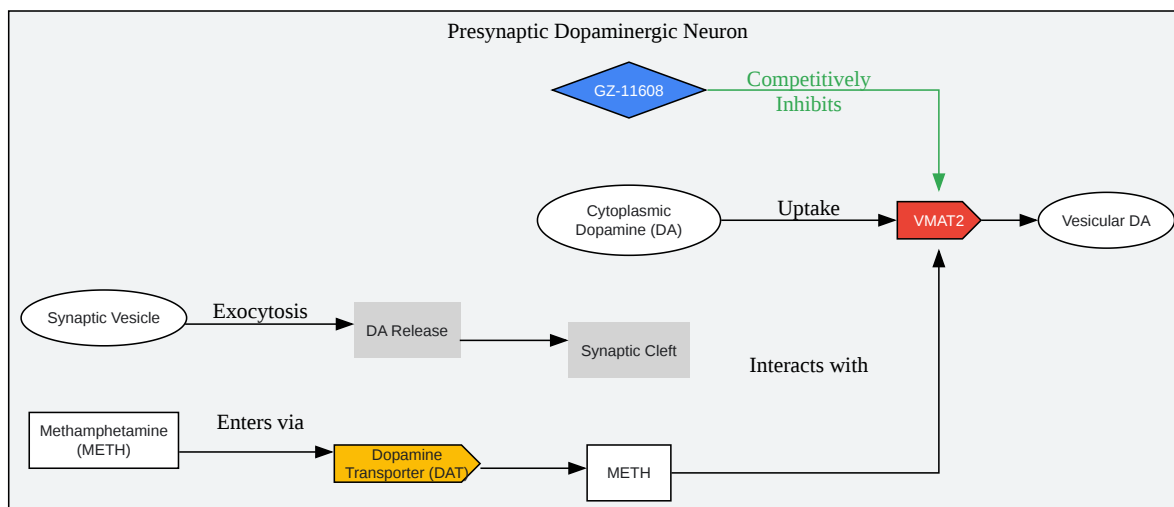
Parameter	Value	Description
VMAT2 Affinity (Ki)	25 nM	High-affinity binding to VMAT2. [1] [3] [4]
Vesicular Dopamine Release (EC50)	620 nM	Potency for releasing vesicular dopamine, which is 25-fold less potent than its VMAT2 inhibition. [1] [2]
Mechanism of Action	Competitive Inhibition	Competitively inhibits methamphetamine-evoked vesicular dopamine release. [1] [2] [6]
Schild Regression Slope	0.9 ± 0.13	Indicates a competitive inhibitory mechanism at VMAT2. [1] [2] [8]
Selectivity	92–1180-fold	High selectivity for VMAT2 over nicotinic receptors, the dopamine transporter, and hERG channels. [1]

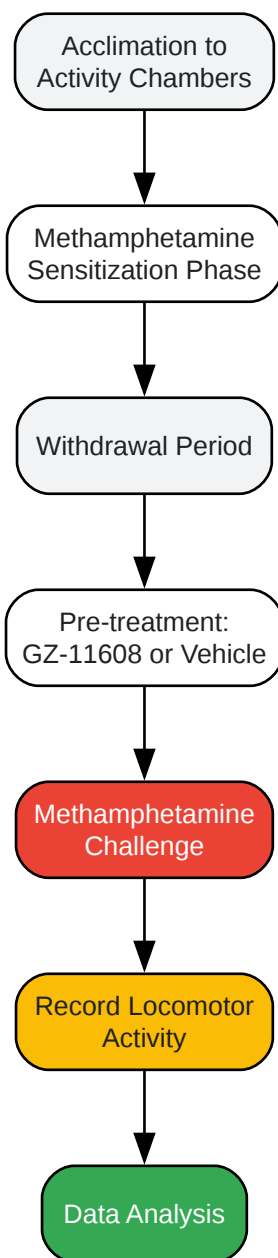
Table 2: In Vivo Pharmacokinetic Parameters

Parameter	Observation	Implication
Brain Penetration	Rapid	The compound quickly reaches its site of action in the central nervous system.[1][3][4][9]
Pharmacokinetics	Linear	Predictable dose-concentration relationship.[1][2][8][9]
Oral Bioavailability	3%	Low oral bioavailability suggests the need for alternative administration routes or formulation development.[7]
Clearance	High	The compound is rapidly cleared from the body.[7]
Half-life	Short	Frequent dosing may be required to maintain therapeutic concentrations.[7]

Signaling Pathway and Mechanism of Action

GZ-11608's primary mechanism of action is the competitive inhibition of VMAT2. This action disrupts the normal process of dopamine packaging into synaptic vesicles, which is a critical step for subsequent neurotransmission. Methamphetamine typically exploits VMAT2 to induce a massive release of dopamine. By blocking this transporter, **GZ-11608** mitigates the effects of methamphetamine.





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References

- 1. GZ-11608, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GZ-11608, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GZ-11608 | Monoamine Transporter | 2141974-01-6 | Invivochem [invivochem.com]
- 5. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 6. "DISCOVERY OF NOVEL PHARMACOTHERAPEUTICS FOR SUBSTANCE USE DISORDERS" by Na-Ra Lee [uknowledge.uky.edu]
- 7. cpdaconference.org [cpdaconference.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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